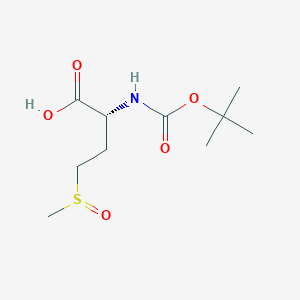

Boc-D-methionine sulfoxide

Description

BenchChem offers high-quality Boc-D-methionine sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-methionine sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDTYGQCVACMH-UFEDUZHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-D-methionine sulfoxide chemical structure and synthesis

An In-depth Technical Guide to Boc-D-methionine Sulfoxide: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Boc-D-methionine sulfoxide, a critical building block in peptide synthesis and drug development. We will delve into its detailed chemical structure, explore validated synthesis protocols, and discuss its significance in modern research, grounded in authoritative scientific literature.

Introduction: The Significance of Methionine Oxidation in Peptides

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide and, to a lesser extent, methionine sulfone. This oxidation can occur in vivo due to reactive oxygen species (ROS) or in vitro during peptide synthesis and purification. The resulting diastereomers of methionine sulfoxide can significantly alter the peptide's conformation, bioactivity, and therapeutic efficacy.

The deliberate incorporation of Boc-D-methionine sulfoxide into peptide sequences allows researchers to study the specific effects of this post-translational modification. The Boc (tert-butyloxycarbonyl) protecting group is essential for solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus while the peptide chain is assembled.

Chemical Structure and Stereochemistry

Boc-D-methionine sulfoxide is characterized by the presence of a chiral center at the alpha-carbon (D-configuration) and a second chiral center at the sulfur atom upon oxidation, resulting in two diastereomers: (R)-S- and (S)-S-Boc-D-methionine sulfoxide.

Key Structural Features:

-

Boc Protecting Group: Attached to the alpha-amino group, it provides stability during peptide synthesis and is readily removed under acidic conditions.

-

D-Configuration: The stereochemistry at the alpha-carbon is 'D', which is the non-natural configuration for most amino acids.

-

Sulfoxide Group: The oxidation of the thioether side chain to a sulfoxide introduces a new stereocenter at the sulfur atom.

The precise stereochemistry of the sulfoxide is crucial as it can influence the peptide's secondary structure and its interaction with biological targets.

Synthesis of Boc-D-methionine Sulfoxide

The synthesis of Boc-D-methionine sulfoxide is primarily achieved through the controlled oxidation of Boc-D-methionine. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the sulfone and to control the diastereoselectivity of the reaction.

General Oxidation Workflow

The overall process involves the dissolution of Boc-D-methionine in a suitable solvent, followed by the addition of an oxidizing agent. The reaction is monitored until completion, after which the product is isolated and purified.

Caption: General workflow for the synthesis of Boc-D-methionine sulfoxide.

Recommended Synthesis Protocol using Hydrogen Peroxide

A common and effective method for the oxidation of Boc-D-methionine utilizes hydrogen peroxide (H₂O₂) as the oxidant. This method is advantageous due to its relatively low cost and the formation of water as the only byproduct.

Experimental Protocol:

-

Dissolution: Dissolve Boc-D-methionine (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (typically 30% aqueous solution, 1.1 to 1.5 equivalents) dropwise while stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Quench any excess hydrogen peroxide by adding a reducing agent, such as sodium bisulfite, until a negative test with peroxide indicator strips is obtained.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be a mixture of the two diastereomers.

-

Purification: The diastereomers can often be separated by fractional crystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Hydrogen Peroxide: A clean oxidant where the byproduct is water, simplifying the workup procedure.

-

Controlled Addition at Low Temperature: The oxidation of the thioether is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent over-oxidation to the sulfone.

-

Molar Equivalents: A slight excess of H₂O₂ ensures complete conversion of the starting material, but a large excess should be avoided to minimize the risk of sulfone formation.

Alternative Oxidation Methods

Other oxidizing agents can be employed, each with its own advantages and disadvantages.

| Oxidizing Agent | Advantages | Disadvantages |

| Sodium Periodate (NaIO₄) | High selectivity for sulfide to sulfoxide. | Formation of insoluble byproducts can complicate workup. |

| m-Chloroperoxybenzoic acid (mCPBA) | Strong oxidant, often used for difficult-to-oxidize substrates. | Can lead to over-oxidation and requires careful control. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | A stable, solid oxidant that is easy to handle. | The reaction is typically performed in a biphasic system. |

Characterization of Boc-D-methionine Sulfoxide

The identity and purity of the synthesized Boc-D-methionine sulfoxide must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts of the protons and carbons adjacent to the sulfoxide group will be different from those in the starting Boc-D-methionine. The presence of two sets of signals for certain protons can indicate the presence of both diastereomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this analysis.

| Compound | Expected [M+H]⁺ (m/z) |

| Boc-D-methionine | 250.12 |

| Boc-D-methionine sulfoxide | 266.12 |

| Boc-D-methionine sulfone | 282.11 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and for separating the two diastereomers of Boc-D-methionine sulfoxide. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA).

Logical Relationships in Synthesis and Analysis

The successful synthesis and characterization of Boc-D-methionine sulfoxide rely on a logical sequence of steps, from the initial choice of reagents to the final analytical confirmation.

Caption: Logical flow from objective to final product validation.

Applications in Research and Drug Development

Boc-D-methionine sulfoxide is a valuable tool for:

-

Studying Oxidative Stress: Incorporating this modified amino acid into peptides allows for the investigation of how oxidation affects protein structure and function.

-

Developing Oxidation-Resistant Peptides: By understanding the impact of methionine oxidation, researchers can design more stable therapeutic peptides.

-

Probing Protein-Protein Interactions: The presence of a sulfoxide group can alter binding affinities, providing insights into molecular recognition.

Conclusion

The synthesis and characterization of Boc-D-methionine sulfoxide require careful control over reaction conditions and rigorous analytical validation. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals working with this important modified amino acid. The ability to selectively introduce methionine sulfoxide into peptides is a powerful technique for advancing our understanding of biological processes and for the development of novel therapeutics.

References

- General Methods for the Synthesis of Methionine Sulfoxide: Comprehensive Organic Transformations: A Guide to Functional Group Prepar

- Oxidation of Sulfides to Sulfoxides: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith and Jerry March.

- Boc Protection and Deprotection in Peptide Synthesis: Solid-Phase Peptide Synthesis: A Practical Approach by Fernando Albericio and Steven A.

- Characterization of Amino Acids and Peptides: Principles and Practice of Bioanalysis edited by Richard F. Venn.

Strategic Utilization of Boc-Met(O)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Topic: Advantages of using Boc-Met(O)-OH in difficult peptide sequences Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of complex or "difficult" peptide sequences—particularly those prone to aggregation or containing multiple sensitive residues—Methionine (Met) presents a unique chemical liability. Its thioether side chain is a potent nucleophile, susceptible to S-alkylation by carbocations (specifically tert-butyl cations) generated during Boc deprotection and HF cleavage. Furthermore, uncontrolled oxidation to methionine sulfoxide [Met(O)] creates product heterogeneity that is difficult to purify.

This guide details the strategic application of Boc-Met(O)-OH (Boc-L-methionine sulfoxide). By introducing Methionine in its oxidized state, synthetic chemists can effectively "mask" the sulfur nucleophile, preventing irreversible S-alkylation and ensuring a homogeneous crude product. We analyze the mechanistic advantages, provide a validated reduction protocol, and demonstrate how this strategy mitigates aggregation through polarity modulation.

The Mechanistic Imperative: Why Met(O)?

The S-Alkylation Problem

In standard Boc chemistry, the removal of the Boc group (using TFA) and the final cleavage (using HF) generate an abundance of tert-butyl (

-

Consequence: These alkylated byproducts are often inseparable from the target peptide by HPLC due to similar hydrophobicity, leading to significant yield loss and purity issues.

-

The Met(O) Solution: The sulfoxide oxygen in Boc-Met(O)-OH withdraws electron density from the sulfur atom, rendering it non-nucleophilic. It is chemically inert to carbocations, effectively eliminating S-alkylation.

Polarity and Aggregation Disruption

"Difficult sequences" often fail due to on-resin aggregation (beta-sheet formation), which sterically hinders coupling.

-

Mechanism: The sulfoxide group (

) is significantly more polar than the thioether ( -

Result: Improved coupling efficiency for subsequent residues in hydrophobic or aggregation-prone regions.

Comparative Analysis: Boc-Met-OH vs. Boc-Met(O)-OH

| Feature | Boc-Met-OH (Standard) | Boc-Met(O)-OH (Protected) |

| Susceptibility to S-Alkylation | High (Forms S-tBu adducts) | Null (Chemically inert) |

| Oxidation Risk | Uncontrolled (Air/Solvent oxidation) | Controlled (Intentionally oxidized) |

| Resin Solvation | Neutral/Hydrophobic | Enhanced Polarity (Reduces aggregation) |

| Cleavage Scavengers | Requires high load (DMS, p-Cresol) | Standard scavengers sufficient |

| Post-Cleavage Steps | None (if successful) | Requires Reduction Step |

| Purification Difficulty | High (if alkylated byproducts exist) | Low (Single peak post-reduction) |

Visualizing the Pathway

The following diagram illustrates the divergent pathways of using unprotected Met versus Met(O), highlighting the prevention of the S-alkylation dead-end.

Caption: Comparative workflow showing how Met(O) bypasses the irreversible S-alkylation side reaction common in Boc synthesis.

Experimental Protocol: Synthesis and Reduction

This protocol assumes standard Boc/Bzl solid-phase synthesis on a PAM or MBHA resin.

Coupling

Use Boc-Met(O)-OH in standard coupling cycles (e.g., DCC/HOBt or HBTU/DIEA).

-

Note: No special coupling modifications are required. The sulfoxide is stable to standard coupling reagents.

HF Cleavage

Perform HF cleavage using a standard scavenger cocktail. Since the sulfur is protected, the "Low-High" HF procedure is less critical for Met protection, but still recommended if other sensitive residues (Trp, Tyr) are present.

-

Cocktail: HF / p-Cresol (90:10 v/v).

-

Conditions: 0°C for 1 hour.

-

Work-up: Precipitate with cold diethyl ether, wash, and dry.

The Critical Step: Reduction of Met(O)

The Met(O) residue must be reduced back to Met. While some reduction occurs during HF cleavage if thiols are present, it is rarely quantitative. The following Post-Cleavage Reduction is the industry gold standard for reliability.

Method A: Ammonium Iodide / Dimethyl Sulfide (The Nicolas Method)

This method is rapid, mild, and highly effective for peptides containing Met(O).

-

Dissolution: Dissolve the crude, lyophilized Met(O)-peptide in TFA (10 mg peptide per 1 mL TFA).

-

Reagents: Add Dimethyl Sulfide (DMS) and Ammonium Iodide (NH₄I) .

-

Ratio: TFA : DMS : NH₄I (approx. 90 : 5 : 5 v/v/w).

-

Stoichiometry: Ensure ~20-30 eq of NH₄I per Met(O) residue.

-

-

Reaction: Stir at 0°C for 10 minutes , then allow to warm to room temperature for 30 minutes .

-

Visual Cue: The solution will turn dark red/brown due to the release of Iodine (

).

-

-

Quenching: Pour the reaction mixture into cold diethyl ether.

-

Iodine Removal:

-

The ether precipitation usually leaves the iodine in the supernatant.

-

If the peptide pellet is colored, wash with Ascorbic Acid solution (aqueous) or dilute sodium thiosulfate during the HPLC purification buffer preparation to reduce residual iodine to colorless iodide.

-

-

Purification: Proceed to RP-HPLC.

Method B: N-Methylmercaptoacetamide (MMA)

An alternative for peptides sensitive to high acid concentrations post-cleavage.

-

Dissolve peptide in 5% acetic acid or water.

-

Add N-methylmercaptoacetamide (MMA) (10-20% v/v).

-

Incubate at 37°C for 12–24 hours under an inert atmosphere (

). -

Note: This method is slower than Method A but very mild.

Reduction Mechanism

The reduction of sulfoxide by iodide in acidic media is a nucleophilic attack. The diagram below details this transformation.

Caption: Mechanism of Met(O) reduction by Ammonium Iodide/TFA. DMS aids in solvent properties and equilibrium management.

References

-

Tam, J. P., et al. (1983). SN2 Deprotection of Synthetic Peptides with a Low Concentration of HF in Dimethyl Sulfide: Evidence and Application in Peptide Synthesis. J. Am. Chem. Soc. , 105, 6442–6455. Link

-

Nicolás, E., et al. (1995). A Mild and Efficient Method for the Reduction of Methionine Sulfoxide in Peptides. Tetrahedron Letters , 36(49), 8975-8978. Link

-

Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega , 8(17), 15761–15769. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[][3][4][5][6][7][8] I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc. , 85, 2149. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

Biological significance of methionine oxidation in proteins

Executive Summary

Methionine (Met) oxidation is often dismissed as a mere degradation product in biomanufacturing or a non-specific marker of oxidative stress. This view is obsolete. Current structural biology and proteomic data reveal that Met oxidation functions as a precise, reversible post-translational modification (PTM) akin to phosphorylation.[1] It serves as a binary "redox switch" regulating protein function, lifespan, and signal transduction.[1]

For drug developers, understanding this mechanism is critical.[1] In biologics, Met oxidation is not just a stability liability; it is a determinant of immunogenicity and pharmacokinetics (PK).[1] This guide synthesizes the stereochemical mechanisms of Met oxidation, its role in physiological signaling (e.g., CaMKII), and provides a self-validating analytical workflow to distinguish in vivo biological oxidation from in vitro artifacts.

Part 1: The Stereochemical Switch

Mechanism and Enzymatic Regulation

Unlike other amino acids, methionine oxidation is reversible.[1] The sulfur atom in the thioether side chain is oxidized by Reactive Oxygen Species (ROS) to form methionine sulfoxide (MetO). This reaction creates a new chiral center at the sulfur atom, generating two diastereomers: Met-S-SO and Met-R-SO .[2]

This stereochemistry is not trivial; it dictates the biological repair mechanism. Cells have evolved a dual-enzyme system to reset this switch, ensuring that Met oxidation can function as a transient signal rather than permanent damage.

-

MsrA (Methionine Sulfoxide Reductase A): Stereospecifically reduces the S-epimer back to methionine.[3][4][5]

-

MsrB (Methionine Sulfoxide Reductase B): Stereospecifically reduces the R-epimer .[3][5]

The "Levine-Stadtman Hypothesis" posits that surface-exposed methionine residues act as endogenous antioxidants, scavenging ROS to protect the active site of the protein. However, when the oxidation exceeds the capacity of the Msr repair system, or when it occurs in critical regulatory domains, it alters protein hydrophobicity and structure, triggering downstream signaling or aggregation.

Visualization: The Methionine Redox Cycle

The following diagram illustrates the stereospecific oxidation and reduction cycle managed by the Msr system.

Figure 1: The stereospecific cycle of Methionine oxidation and repair by MsrA and MsrB enzymes.[1]

Part 2: The "Redox Sensor" Paradigm

Case Study: CaMKII Activation

The most potent example of Met oxidation acting as a signal transducer is Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Traditionally, CaMKII is activated by Calcium/Calmodulin (Ca2+/CaM) binding.[1] However, under conditions of oxidative stress (e.g., Angiotensin II signaling or myocardial infarction), CaMKII becomes constitutively active without calcium.[1]

Mechanism:

-

ROS oxidizes paired methionine residues (Met281/282 ) in the regulatory domain of CaMKII.[6]

-

This oxidation prevents the regulatory domain from re-associating with the kinase domain.

-

The enzyme remains "locked" in an ON state, even after calcium levels drop.[1]

-

Consequence: This leads to pathological signaling associated with cardiac arrhythmia and apoptosis.[1] MsrA protects the heart by reversing this oxidation.

Visualization: The CaMKII Activation Pathway

Figure 2: The oxidative activation of CaMKII.[1] Oxidation of Met281/282 locks the kinase in an active state.

Part 3: Impact on Biotherapeutics (Monoclonal Antibodies)[1]

In drug development, Met oxidation is a critical quality attribute (CQA).[1] It affects the "Three S's": Structure, Stability, and Safety.

1. Fc Region Oxidation (Stability & PK): The Fc region of IgG1 antibodies contains conserved methionines (Met252 and Met428 ) located at the CH2-CH3 interface.

-

Effect: Oxidation here disrupts binding to the neonatal Fc receptor (FcRn).

-

Result: Since FcRn recycling protects mAbs from lysosomal degradation, oxidation leads to a reduced serum half-life .

2. CDR Region Oxidation (Potency): Methionines located in the Complementarity Determining Regions (CDRs) are high-risk.[7]

-

Effect: Oxidation changes the local charge and hydrophobicity of the antigen-binding pocket.

-

Result: This can lead to a complete loss of potency (antigen binding affinity).

3. Immunogenicity: Oxidized proteins are structurally destabilized and more prone to aggregation.[1][8] Aggregates are potent drivers of anti-drug antibody (ADA) responses.[1]

| Region | Residues (IgG1) | Biological Consequence | Drug Development Impact |

| Fc Domain | Met252, Met428 | Reduced FcRn binding | Shorter Half-life (PK), Increased Clearance |

| CDR | Variable | Altered Antigen Binding | Loss of Potency/Efficacy |

| Surface | Various | Aggregation Nucleation | Increased Immunogenicity (ADA) |

Part 4: Analytical Protocol

Artifact-Free Quantitation of Met Oxidation via 18O-Labeling

The Challenge: Standard peptide mapping involves overnight digestion at 37°C. During this time, spontaneous oxidation of methionine occurs, creating "artifacts" that inflate the measured oxidation levels.

The Solution: A self-validating protocol using 18O-labeled Hydrogen Peroxide (H218O2) .

-

Principle: We intentionally oxidize all remaining unoxidized methionines using a heavy isotope (18O) before digestion.[1]

-

Differentiation:

Step-by-Step Protocol

1. Sample Denaturation & Reduction

-

Reagents: 6M Guanidine HCl, 10 mM DTT.

-

Condition: Incubate at 37°C for 30 min.

-

Why: Unfolds the protein to expose buried Met residues.

2. Alkylation (Cysteine Blocking)

-

Reagent: Iodoacetamide (IAA).[1]

-

Condition: Incubate in dark at RT for 30 min.

-

Why: Prevents disulfide scrambling.[1]

3. 18O-Labeling (The Critical Step)

-

Reagent: 20 mM H2O2 prepared in H218 O (95%+ enrichment).

-

Condition: Add to sample (pH 5.0-7.0) and incubate for 2-4 hours.

-

Mechanism: This forces the conversion of all remaining Met -> Met-18O-Sulfoxide.

-

Self-Validation Check: If the reaction is incomplete, you will see native Met in the final MS. If complete, you only see Met-16O (original damage) and Met-18O (protected).[1]

4. Buffer Exchange & Digestion

-

Remove excess H2O2 via Zeba spin column or dialysis.[1]

-

Digest with Trypsin (1:20 ratio) overnight at 37°C.

5. LC-MS/MS Analysis

-

Method: High-resolution Orbitrap or Q-TOF.

-

Data Analysis: Extract Ion Chromatograms (XIC) for:

-

Calculation:

[1]

Visualization: Analytical Workflow

Figure 3: The 18O-labeling workflow eliminates artifactual oxidation by converting all unoxidized Met to Met-18O prior to digestion.[9]

References

-

Levine, R. L., et al. (1996).[1] "Methionine residues as endogenous antioxidants in proteins."[1][5][10] Proceedings of the National Academy of Sciences, 93(26), 15036-15040. [1]

-

Erickson, J. R., et al. (2008).[1] "A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation." Cell, 133(3), 462-474.[1]

-

Hoshi, T., & Heinemann, S. H. (2001).[1] "Regulation of cell function by methionine oxidation and reduction."[11] The Journal of Physiology, 531(1), 1-11.

-

Pan, H., et al. (2009).[1] "Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn." Protein Science, 18(2), 424-433.[1]

-

Lim, A., et al. (2013).[1] "Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis." Analytical Chemistry, 85(24), 11705-11709.[1][12]

Sources

- 1. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Methionine Redox Homeostasis in Protein Quality Control [frontiersin.org]

- 9. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to Peptide Synthesis: Boc vs. Fmoc Chemistry

Introduction: The Foundation of Modern Peptide Science

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, transformed the landscape of biochemistry, pharmacology, and materials science.[1][2] By anchoring the initial amino acid to an insoluble polymer resin, SPPS allows for the stepwise assembly of peptide chains in a controlled and efficient manner.[1][3] This process simplifies the purification of intermediates, as excess reagents and byproducts are simply washed away after each step.[3][4] The power of SPPS lies in its versatility, enabling the creation of everything from simple dipeptides to complex proteins, which are crucial for research and pharmaceutical manufacturing.[3]

At the heart of SPPS are two dominant chemical strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[4] The choice between these methodologies is a critical decision for any researcher, dictated by the peptide's sequence, desired modifications, and available resources. This guide provides an in-depth technical analysis of both chemistries, offering field-proven insights to help scientists make informed experimental choices.

The Core Principle: Orthogonal Protection

Successful peptide synthesis hinges on the concept of "orthogonal protection."[1] This strategy involves using two distinct classes of protecting groups:

-

Temporary Nα-Protecting Groups: These shield the α-amino group of the incoming amino acid, preventing self-polymerization during the coupling reaction.[1] They must be selectively removed at the beginning of each synthesis cycle under conditions that leave the permanent protecting groups and the resin linkage intact.

-

Permanent Side-Chain Protecting Groups: These mask the reactive functional groups on amino acid side chains, preventing undesirable side reactions throughout the synthesis.[1] They are only removed during the final cleavage step, along with the peptide's detachment from the resin.

The fundamental difference between Boc and Fmoc chemistry lies in the nature of their orthogonal protection schemes, specifically the reagents used to remove the temporary Nα-protecting group.[5]

Boc Chemistry: The Robust, Acid-Centric Approach

The Boc/Bzl (benzyl) strategy is the classic method for SPPS, relying on a principle of graduated acid lability.[2]

Mechanism and Core Principles

In this scheme, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[1][2] Although both protecting groups are acid-labile, the significant difference in the acid strength required for their removal allows for selective deprotection, making the system practically useful.[1][6]

The repetitive treatments with TFA, however, can lead to side reactions, particularly with sensitive residues like Cysteine, Methionine, and Tryptophan, primarily through alkylation by carbocations generated during deprotection.[7]

The Boc Synthesis Cycle

The workflow involves a critical three-step cycle for each amino acid addition:

-

Deprotection: The Nα-Boc group is removed by treating the peptide-resin with a solution of TFA (typically 50%) in dichloromethane (DCM).[7] This reaction generates a protonated amine (a TFA salt) at the N-terminus of the growing peptide chain.

-

Neutralization: The protonated amine must be converted back to a free amine before the next coupling reaction can occur.[6] This is a crucial step unique to Boc chemistry and is typically achieved by washing the resin with a hindered base like diisopropylethylamine (DIEA).[1][6] In situ neutralization protocols, where the neutralization and coupling steps are combined, can save time and sometimes improve yields, especially in cases of peptide aggregation.[6][8]

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond with the free amine of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled.

Workflow Diagram: Boc Solid-Phase Peptide Synthesis Cycle

Caption: The streamlined two-step cycle of deprotection and coupling in Fmoc-SPPS.

Head-to-Head Comparison: Boc vs. Fmoc

The choice between these two chemistries involves a trade-off between robustness, safety, cost, and compatibility with the target peptide's sequence.

| Feature | Boc Chemistry | Fmoc Chemistry |

| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) [7] | Mild base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (Bzl), removed by strong acid (HF, TFMSA) [1][] | Tert-butyl-based (tBu), removed by moderate acid (TFA) [4][] |

| Orthogonality | "Graduated Lability" - relies on different acid strengths [1] | True Orthogonality - acid vs. base deprotection [1][6] |

| Final Cleavage | Harsh strong acids (HF, TFMSA) [1][2] | Milder strong acid (TFA) with scavengers |

| Key Side Reactions | Acid-catalyzed modifications (alkylation); diketopiperazine formation [7][8] | Aspartimide formation; diketopiperazine formation (especially with Proline) [8] |

| Workflow Complexity | More complex (Deprotection, Neutralization, Coupling) [6] | Simpler (Deprotection, Coupling) [10] |

| Safety & Handling | Requires handling of highly toxic and corrosive HF or TFMSA [2][] | Safer; avoids highly toxic acids, though TFA and piperidine require care [] |

| Cost | Boc-amino acids are generally less expensive. | Fmoc-amino acids are typically more expensive. |

| Aggregation Issues | Can sometimes offer advantages for hydrophobic sequences prone to aggregation. [5] | Aggregation can lead to slow or incomplete deprotection and coupling. [4][8] |

Practical Considerations and Protocol Standards

Reagents and Scavengers

The final cleavage step in both chemistries generates highly reactive cationic species from the protecting groups, which can modify nucleophilic amino acid residues like Trp, Met, Tyr, and Cys. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive ions. Common Scavenger Cocktails:

| Reagent Cocktail | Composition (v/v) | Target Residues / Application |

| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | General purpose for most sequences without sensitive residues. |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | Universal mixture for peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). |

| Reagent B | TFA / H₂O / Phenol / TIS | Commonly used for peptides containing Cys, Met, Trp, and Tyr. [11] |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

The choice of scavenger is critical for obtaining a high-purity crude product. For example, using Fmoc-Trp(Boc) can suppress side reactions associated with the cleavage of arginine's Pbf protecting group, often allowing for the use of simpler, less malodorous scavenger cocktails.

Experimental Protocols

The following are generalized, step-by-step protocols for a single synthesis cycle. Note: These are illustrative; specific times and reagent volumes may need optimization based on the resin, scale, and specific sequence.

Protocol 1: Standard Boc Synthesis Cycle (Manual)

-

Swell Resin: Swell the peptide-resin in DCM for 30-60 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (10 mL/g resin). [7] * Stir or agitate for 2 minutes.

-

Drain the solution.

-

Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washes:

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove all traces of acid.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (10 mL/g resin).

-

Agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

-

Washes:

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

Coupling:

-

In a separate vessel, dissolve the next Boc-amino acid (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.

-

Add DIEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washes:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

-

Protocol 2: Standard Fmoc Synthesis Cycle (Manual)

-

Swell Resin: Swell the peptide-resin in DMF for 30-60 minutes. [10]2. Deprotection:

-

Washes:

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the DBF-piperidine adduct. [10]4. Coupling:

-

In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq.) and a coupling agent (e.g., HCTU, HATU, 3-5 eq.) in DMF.

-

Add a base (e.g., DIEA or Collidine, 6-10 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washes:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x). The resin is now ready for the next cycle.

-

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc chemistry is not merely a matter of tradition versus modernity; it is a strategic decision based on scientific and practical considerations.

Fmoc chemistry is the preferred method for most routine peptide synthesis applications today. Its milder deprotection conditions, simpler workflow, and avoidance of highly toxic reagents like HF make it more accessible, safer, and highly compatible with automated synthesizers. [3][]The orthogonality of the protection scheme is a significant advantage, especially when selective side-chain modifications are required. [6] Boc chemistry, however, remains a powerful and relevant tool. It is often favored for the synthesis of long or particularly difficult sequences that are prone to aggregation under Fmoc conditions. [1][5]The repetitive acidic treatments in Boc chemistry can help disrupt the inter-chain hydrogen bonding that causes aggregation. [8]Furthermore, the lower cost of Boc-protected amino acids can be a consideration for large-scale synthesis.

Ultimately, the successful synthesis of a target peptide requires a deep understanding of the chemical principles behind each strategy. By weighing the advantages and disadvantages in the context of the specific peptide sequence and the available laboratory infrastructure, researchers can confidently select the chemistry that will lead to the highest yield and purity of their desired product.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(8). Retrieved from [Link]

-

Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 1-29). Springer, Berlin, Heidelberg. Retrieved from [Link]

-

Junaid, M., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(6), 1776-1785. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Coin, I., et al. (2007). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Science, 13(12), 747-755. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. bachem.com [bachem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Boc-D-Methionine Sulfoxide in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This document provides a comprehensive guide for the successful incorporation of N-α-tert-butyloxycarbonyl-D-methionine sulfoxide (Boc-D-Met(O)) into peptide sequences using solid-phase peptide synthesis (SPPS). Methionine-containing peptides are susceptible to oxidation of the thioether side chain, a post-translational modification that can also occur as an undesirable side reaction during synthesis and cleavage.[1][2] By strategically employing the pre-oxidized sulfoxide form, researchers can circumvent issues related to peptide aggregation, improve solubility, and achieve higher purity in the crude product, particularly for difficult or hydrophobic sequences.[3][4] This protocol details the rationale, step-by-step methodology, and critical control points for coupling, deprotection, and cleavage, grounded in established chemical principles to ensure reproducible and reliable outcomes.

The Scientific Rationale: Why Use Methionine Sulfoxide?

The thioether side chain of methionine is readily oxidized to methionine sulfoxide, which exists as two diastereomers, and further to the irreversible sulfone.[5][6] While often considered a problematic side reaction during peptide synthesis and cleavage, especially in the presence of acidic conditions and carbocation scavengers, the intentional use of Met(O) offers significant advantages.[1][2][7]

-

Enhanced Solubility & Reduced Aggregation : The sulfoxide moiety is significantly more polar than the thioether of native methionine.[3] Incorporating Met(O) disrupts the hydrophobic interactions that drive peptide aggregation during chain elongation, a common challenge in SPPS that leads to incomplete couplings and low yields.[3] This results in a crude peptide with improved solubility, greatly simplifying subsequent purification by HPLC.[3][4]

-

Prevention of Side Reactions : In Boc-based SPPS, the repetitive acid treatments for Boc group removal can generate tert-butyl cations.[8][9] These electrophiles can attack the nucleophilic thioether of a standard methionine residue, leading to S-tert-butylation.[1][2] By starting with the already oxidized sulfoxide, this side reaction is prevented.

-

Synthetic Control : Using Boc-D-Met(O) provides direct access to peptides containing this specific post-translational modification. If the final goal is the native methionine-containing peptide, the sulfoxide can be quantitatively reduced back to methionine after synthesis and purification, serving as a highly effective "protecting group".[3]

Below is the chemical structure of the key building block discussed in this protocol.

Caption: Structure of Boc-D-Methionine Sulfoxide.

Materials and Reagents

Ensure all reagents and solvents are of high purity (peptide synthesis grade) to avoid side reactions.

| Category | Item | Suggested Grade/Supplier |

| Amino Acid | Boc-D-methionine sulfoxide (Boc-D-Met(O)-OH) | Commercially available from various suppliers |

| Resin | Merrifield Resin (or other suitable resin for Boc-SPPS) | 100-200 mesh, ~1.0 mmol/g substitution |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | Reagent Grade |

| Neutralization Base | N,N-Diisopropylethylamine (DIEA) | Redistilled, Peptide Synthesis Grade |

| Coupling Reagents | HBTU, TBTU, or HATU | Peptide Synthesis Grade |

| Washing Solvents | Isopropanol (IPA), Methanol (MeOH) | ACS Grade |

| Cleavage Reagents | Hydrofluoric acid (HF) or TFMSA, Anisole, Dimethylsulfide (DMS) | Reagent Grade |

| Analytical | HPLC system, Mass Spectrometer | --- |

Experimental Protocol: Boc-SPPS Workflow

This protocol outlines the manual incorporation of a single Boc-D-Met(O) residue. The principles are directly applicable to automated synthesizers.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Step 1: Resin Preparation and Swelling

The initial step ensures that the polymer support is properly solvated, allowing reagents to access the reactive sites within the beads.[10]

-

Place the peptide-resin in a suitable reaction vessel.

-

Add sufficient DCM to cover the resin (~10-15 mL per gram of resin).

-

Allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

Step 2: N-α-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[8][]

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Step 3: Neutralization

The N-terminal amine is protonated as a TFA salt after deprotection and must be converted to the free amine to be reactive for coupling.[8]

-

Wash the resin with DCM (2 times).

-

Add a solution of 5-10% DIEA in DCM. Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 times) followed by DMF (3 times) to prepare for the coupling step.

Step 4: Boc-D-Methionine Sulfoxide Coupling

The core of the process involves activating the carboxylic acid of Boc-D-Met(O) and reacting it with the free N-terminal amine on the resin-bound peptide.

-

Pre-activation: In a separate vial, dissolve Boc-D-Met(O)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.

-

Causality Note: Using slightly less than a full equivalent of the coupling reagent (e.g., HBTU) relative to the amino acid prevents the potential for side reactions. Pre-activation ensures the rapid formation of the active ester intermediate.

-

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain yellow) indicates a complete reaction. If positive (beads turn blue), the coupling should be repeated.

-

After a successful coupling, drain the reaction solution and wash the resin with DMF (3 times), IPA (2 times), and DCM (3 times).

| Parameter | Value | Rationale |

| Boc-D-Met(O)-OH | 3 equivalents | Ensures a sufficient excess to drive the reaction to completion. |

| HBTU/TBTU | 2.9 equivalents | Efficiently activates the carboxylic acid for amide bond formation.[10] |

| DIEA | 6 equivalents | Acts as an organic base to activate the coupling reagent and neutralize the protonated amino acid. |

| Solvent | DMF | Excellent solvent for swelling the resin and dissolving reagents.[10] |

| Reaction Time | 1-2 hours | Generally sufficient for standard couplings. Monitor with a Kaiser test. |

Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the solid support and removing any side-chain protecting groups. The choice of cleavage cocktail is critical and depends on whether the sulfoxide is to be retained or reduced.

Option A: Cleavage while Retaining the Sulfoxide

To preserve the Met(O) residue, a standard strong acid cleavage without reducing agents is used.

-

Reagent: High HF (90% HF, 10% Anisole) or TFMSA.

-

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with the HF cocktail at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry.

-

Option B: Cleavage with On-Resin Reduction of Sulfoxide to Methionine

If the native methionine peptide is the target, reducing agents can be added to the cleavage cocktail. This approach is efficient but may require optimization.

-

Rationale: Certain reagents can reduce the sulfoxide back to the thioether during the acidic cleavage process.[1][7]

-

Reagent H Cocktail Example : A cocktail containing TFA, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide has been shown to prevent Met oxidation and can reduce existing Met(O).[12]

-

Procedure:

-

Suspend the peptide-resin in the cleavage cocktail (e.g., Reagent H).

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide with cold diethyl ether.

-

Post-Cleavage Analysis and Purification

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by reverse-phase HPLC to assess purity.

-

Characterization: Confirm the identity of the product using mass spectrometry. The expected mass will differ depending on whether the sulfoxide was retained (+16 Da compared to the native peptide).

-

Purification: Purify the target peptide using preparative HPLC.

-

Post-Purification Reduction (Optional): If the Met(O) peptide was synthesized and purified, it can be reduced to the native methionine peptide in solution using reagents like ammonium iodide and dimethyl sulfide.[3] This two-step approach often yields a cleaner final product.[3]

References

-

Lusebrink, D., et al. (2025). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Angewandte Chemie. Available at: [Link]

-

ResearchGate. (n.d.). One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr | Request PDF. Available at: [Link]

-

Quarrell, R., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. Available at: [Link]

-

Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]

-

Gomara, M. J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

-

Gomara, M. J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Available at: [Link]

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

Sources

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. peptide.com [peptide.com]

Application Notes: Coupling Strategies for Boc-D-Methionine Sulfoxide in Peptide Synthesis

Introduction: The Role and Challenges of Methionine Sulfoxide in Peptide Synthesis

Methionine is a crucial amino acid in many biologically active peptides. However, its thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)).[1][2] This oxidation can occur inadvertently during synthesis, cleavage, or purification, leading to undesired heterogeneity.[3][4] A strategic approach to ensure the final peptide contains Met(O) at a specific position is to directly incorporate the oxidized amino acid, Boc-D-methionine sulfoxide (Boc-D-Met(O)-OH), during solid-phase peptide synthesis (SPPS). This method provides absolute control over the oxidation state of the methionine residue in the final product.

Boc-D-methionine sulfoxide is a valuable building block in peptide chemistry, particularly for studying the effects of methionine oxidation on peptide structure and function, or for developing peptide therapeutics with enhanced stability or altered biological activity.[5] While its incorporation follows the general principles of SPPS, the unique characteristics of the sulfoxide group necessitate optimized coupling protocols to ensure high efficiency and prevent side reactions. This guide provides a comprehensive overview of the chemical principles, detailed step-by-step protocols, and troubleshooting advice for the successful coupling of Boc-D-Met(O)-OH.

Chemical Principles & Mechanistic Rationale

The core of the coupling reaction is the formation of an amide (peptide) bond between the carboxylic acid of Boc-D-Met(O)-OH and the free N-terminal amine of the growing peptide chain on the solid support.[6] This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7]

The general mechanism involves two key steps:

-

Carboxyl Group Activation: A coupling reagent reacts with the carboxylic acid of Boc-D-Met(O)-OH to form a highly reactive intermediate, such as an active ester.[6]

-

Nucleophilic Acyl Substitution: The N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon, forming a tetrahedral intermediate that then collapses to form the stable amide bond and releases the activating group.[7]

Several classes of coupling reagents are available, with aminium/uronium salts like HBTU and HATU, and carbodiimides like DIC being the most common in modern SPPS.[8] The choice of reagent can significantly impact coupling efficiency, reaction time, and the potential for side reactions like racemization.[9] For Boc-D-Met(O)-OH, the polarity of the sulfoxide group can influence solubility and reactivity, making the selection of an appropriate solvent system and coupling reagent paramount for success.

Visualization of the General Coupling Workflow

The following diagram illustrates the fundamental steps of a single coupling cycle in Boc-chemistry SPPS.

Caption: General workflow for one coupling cycle in Boc-SPPS.

Recommended Coupling Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Reagent equivalents are based on the initial loading of the resin. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: HBTU/DIEA Mediated Coupling

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient and widely used coupling reagent suitable for most amino acids, including Boc-D-Met(O)-OH.[6]

Materials:

-

Boc-D-Met(O)-OH (2.0 eq, 0.2 mmol)

-

HBTU (2.0 eq, 0.2 mmol)

-

N,N-Diisopropylethylamine (DIEA) (4.0 eq, 0.4 mmol)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Resin-bound peptide with free N-terminal amine (1.0 eq, 0.1 mmol)

Step-by-Step Procedure:

-

Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (e.g., with 50% TFA in DCM) and the resulting TFA salt has been neutralized (e.g., with 10% DIEA in DCM).[10][11] Wash the resin thoroughly with DMF (3x).

-

Activation Solution: In a separate vial, dissolve Boc-D-Met(O)-OH (2.0 eq) and HBTU (2.0 eq) in a minimal volume of DMF (approx. 2 mL for 0.1 mmol scale).

-

Pre-activation: Add DIEA (4.0 eq) to the activation solution.[12] The solution may change color (typically to yellow), indicating the formation of the active ester. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (beads remain colorless or yellow) indicates complete coupling.[12]

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HATU/DIEA Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more reactive aminium salt than HBTU, making it particularly useful for sterically hindered couplings or to accelerate reaction times.[8]

Materials:

-

Boc-D-Met(O)-OH (2.0 eq, 0.2 mmol)

-

HATU (2.0 eq, 0.2 mmol)

-

N,N-Diisopropylethylamine (DIEA) (4.0 eq, 0.4 mmol)

-

DMF, DCM

-

Resin-bound peptide with free N-terminal amine (1.0 eq, 0.1 mmol)

Step-by-Step Procedure:

-

Resin Preparation: Follow step 1 as described in Protocol 1.

-

Activation Solution: In a separate vial, dissolve Boc-D-Met(O)-OH (2.0 eq) and HATU (2.0 eq) in DMF (approx. 2 mL).

-

Pre-activation: Add DIEA (4.0 eq) to the solution and allow it to react for 1-2 minutes.

-

Coupling: Transfer the activated solution to the resin.

-

Reaction: Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling is often complete within 30-60 minutes.

-

Monitoring: Check for reaction completion using the ninhydrin test.

-

Washing: Drain and wash the resin as described in Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

This classic method uses a carbodiimide, N,N'-Diisopropylcarbodiimide (DIC), in conjunction with an additive, Hydroxybenzotriazole (HOBt), to form the active ester and suppress racemization.[10]

Materials:

-

Boc-D-Met(O)-OH (2.5 eq, 0.25 mmol)

-

1-Hydroxybenzotriazole (HOBt) (2.5 eq, 0.25 mmol)

-

N,N'-Diisopropylcarbodiimide (DIC) (2.5 eq, 0.25 mmol)

-

DMF, DCM

-

Resin-bound peptide with free N-terminal amine (1.0 eq, 0.1 mmol)

Step-by-Step Procedure:

-

Resin Preparation: Follow step 1 as described in Protocol 1.

-

Coupling Mixture: In a separate vial, dissolve Boc-D-Met(O)-OH (2.5 eq) and HOBt (2.5 eq) in DMF (approx. 2 mL).

-

Addition to Resin: Add the amino acid/HOBt solution to the resin.

-

Initiation: Add DIC (2.5 eq) to the resin slurry.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress with the ninhydrin test.

-

Washing: Upon completion, drain the reaction solution and wash the resin as described in Protocol 1.

Comparative Analysis of Coupling Conditions

| Parameter | HBTU/DIEA | HATU/DIEA | DIC/HOBt |

| Reagent Equivalents (AA:Reagent:Base) | 2 : 2 : 4 | 2 : 2 : 4 | 2.5 : 2.5 : N/A (DIC is reagent) |

| Typical Reaction Time | 1 - 2 hours | 30 - 60 minutes | 2 - 4 hours |

| Relative Reactivity | High | Very High[8] | Moderate |

| Cost | Moderate | High | Low |

| Pros | Reliable, fast, good for standard couplings. | Excellent for difficult or hindered couplings. | Cost-effective, low risk of racemization with HOBt. |

| Cons | Potential for side reactions if excess reagent is used. | Higher cost. | Slower reaction times; byproduct (DCU) can be difficult to remove in solution phase but is washed away in SPPS. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric hindrance from the peptide sequence.2. Aggregation of the peptide-resin.[1]3. Insufficient reagent equivalents or reaction time. | 1. Switch to a more powerful coupling reagent like HATU.2. Perform a second coupling (double couple) using the same protocol.3. Consider using a solvent system known to disrupt aggregation (e.g., NMP or a DMF/DCM mixture). |

| Low Yield of Final Peptide | 1. Incomplete deprotection at previous steps.2. Cleavage of the peptide from the resin during repeated acid treatments in Boc-SPPS.[10] | 1. Ensure deprotection steps are complete (typically two treatments with TFA solution).2. Use a more acid-stable linker/resin (e.g., PAM resin instead of standard Merrifield resin).[10] |

| Racemization | Formation of an oxazolone intermediate, especially with prolonged activation times or strong bases.[9][13] | 1. Use additives known to suppress racemization, such as HOBt or Oxyma.2. Minimize pre-activation time before adding the activated amino acid to the resin. |

Safety Precautions

-

Reagents: Always handle coupling reagents, TFA, and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

TFA: Trifluoroacetic acid is highly corrosive and toxic. Avoid inhalation and skin contact.

-

Aminium Salts (HBTU/HATU): While generally stable, some coupling reagents are based on potentially explosive benzotriazole derivatives.[6] Handle with care and store according to manufacturer's guidelines.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved February 5, 2026, from [Link]

-

Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved February 5, 2026, from [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Retrieved February 5, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 5, 2026, from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. Retrieved February 5, 2026, from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

How to handle peptides that contain methionine. (2023). Biotage. Retrieved February 5, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. biotage.com [biotage.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. bachem.com [bachem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Deprotection of Boc Group in Boc-D-Methionine Sulfoxide Peptides

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and handling of peptides containing D-Methionine Sulfoxide [Met(O)]. It addresses the specific challenges of removing the tert-butyloxycarbonyl (Boc) protecting group while maintaining the integrity of the sulfoxide moiety.

Abstract

The incorporation of Methionine Sulfoxide [Met(O)] into peptides, either as a deliberate structural feature or a transient protecting group for Methionine, presents unique challenges during the removal of N-terminal Boc groups.[1] While Met(O) is resistant to S-alkylation by tert-butyl cations—a common side reaction for Methionine—it requires careful handling to prevent unintended reduction or modification. This guide provides a validated protocol for the acidolytic cleavage of Boc groups using Trifluoroacetic Acid (TFA) cocktails optimized to preserve the Met(O) oxidation state and stereochemical integrity of the D-isomer.

Introduction & Mechanistic Rationale

The Role of Met(O) in Boc Chemistry

In Boc/Benzyl solid-phase peptide synthesis (SPPS), the removal of the Boc group generates a reactive tert-butyl cation (

To circumvent this, Methionine is often oxidized to Methionine Sulfoxide [Met(O)].[2][3] The sulfoxide oxygen draws electron density away from the sulfur atom, significantly reducing its nucleophilicity and rendering it inert to alkylation by carbocations.

-

Target: Boc-D-Met(O)-Peptide

H-D-Met(O)-Peptide -

Key Challenge: Ensuring complete Boc removal without partially reducing the sulfoxide (leading to heterogeneous mixtures) or causing racemization of the D-isomer.

Chemical Causality: Scavenger Selection

The choice of scavenger is critical. While standard cocktails (e.g., Thioanisole/TFA) are effective for preventing alkylation in native Met peptides, they can promote the reduction of Met(O) to Met via an S-cation mechanism, particularly if halides are present.

-

To Preserve Met(O): Avoid reducing agents (iodides, bromides) and strong sulfur-based nucleophiles that act as reducing scavengers (e.g., dimethyl sulfide/ammonium iodide). Use non-reducing scavengers like Triisopropylsilane (TIPS) and water.

-

To Reduce Met(O) (If intended): This is typically a post-cleavage step.[2] If simultaneous deprotection and reduction are desired, specific "Reagent H" type cocktails are required (discussed in Section 4).

Reaction Mechanism & Pathway

The following diagram illustrates the Boc cleavage pathway and the protective role of the sulfoxide group.

Figure 1: Mechanism of Boc removal showing the generation of tert-butyl cations and the prevention of S-alkylation by the sulfoxide moiety.

Validated Protocol: Boc Removal Preserving Met(O)

This protocol is optimized for solution-phase deprotection or cleavage from acid-labile resins (e.g., 2-Chlorotrityl) where the peptide remains protected except for the N-terminal Boc.

Reagents & Equipment

-

Acid: Trifluoroacetic Acid (TFA), HPLC grade (purity >99%).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Scavengers: Triisopropylsilane (TIPS), Deionized Water (

). -

Precipitation: Diethyl ether or MTBE (Methyl tert-butyl ether), pre-chilled to -20°C.

-

Vessel: Round-bottom flask with magnetic stir bar or polypropylene reaction tube.

Scavenger Cocktail Formulation

We utilize Cocktail K-O (Oxidation Preserving) :

| Component | Volume Ratio (v/v) | Function |

|---|---|---|

| TFA | 95% | Acidolytic cleavage agent |

| Water | 2.5% | Hydrolysis of carbocation; proton source |

| TIPS | 2.5% | Scavenger for t-butyl cations; prevents alkylation of Trp/Tyr |

Note: Do not use Thioanisole, Dimethyl Sulfide (DMS), or Ammonium Iodide (

Step-by-Step Procedure

-

Preparation:

-

Dissolve the Boc-D-Met(O)-peptide in a minimal volume of DCM (if peptide solubility allows). If the peptide is on resin, swell the resin in DCM for 10 minutes, then drain.

-

Rationale: DCM improves the swelling of polystyrene resins and solubilizes hydrophobic protected peptides, ensuring efficient acid penetration.

-

-

Deprotection Reaction:

-

Add Cocktail K-O to the peptide (approx. 10 mL per gram of peptide/resin).

-

Temperature: Stir at 0°C (ice bath) for the first 10 minutes to control the exotherm and kinetic rate of cation generation.

-

Time: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes .

-

Monitoring: For solution phase, monitor by TLC or HPLC. For solid phase, perform a Kaiser test (ninhydrin) to verify free amines (blue beads).

-

-

Workup (Solution Phase):

-

Evaporate the TFA/DCM mixture under reduced pressure (Rotavap) at <30°C to a reduced volume (oil). Do not heat excessively.

-

Add cold diethyl ether (10x volume) to precipitate the peptide.

-

Centrifuge (3000 rpm, 5 min) and decant the supernatant.

-

Wash the pellet 2x with cold ether to remove residual scavengers and TFA.

-

-

Workup (Solid Phase):

-

Filter the resin and wash with DCM (3x), DMF (3x), and DCM (3x).

-

Neutralize with 5% Diisopropylethylamine (DIPEA) in DCM if the next step requires a free base.

-

Data Interpretation & Quality Control

Analytical Expectations

Upon analysis (HPLC/MS), the D-Met(O) residue introduces specific shifts compared to native Met.

| Parameter | Observation | Interpretation |

| Mass Spectrometry | [M+H]+ = Expected Mass + 16 Da | Confirms presence of Sulfoxide oxygen. |

| HPLC Retention | Earlier elution than Met-peptide | Met(O) is more polar (hydrophilic) than Met. |

| Chirality | Single peak (on Chiral column) | Confirms no racemization of D-isomer. |

| Side Products | Mass + 56 Da (t-Butyl adduct) | Indicates insufficient scavenging (increase TIPS). |

| Side Products | Mass - 16 Da (Native Met) | Indicates unintended reduction (check TFA purity). |

Stereochemical Verification

D-amino acids are generally stable to acid hydrolysis. However, to validate the D-configuration post-deprotection:

-

Marfey's Method: Hydrolyze a small aliquot (6N HCl), derivatize with FDAA, and compare LC-MS retention times against L-Met(O) and D-Met(O) standards.

Advanced Workflow: Post-Deprotection Reduction (Optional)

If the ultimate goal is to recover the native Methionine peptide after Boc removal, a separate reduction step is required.

Protocol:

-

Dissolve the crude H-D-Met(O)-peptide in TFA.

-

Add Ammonium Iodide (

, 20 eq) and Dimethyl Sulfide (DMS, 10% v/v) . -

Stir at 0°C for 30 minutes.

-

Quench with water and extract/precipitate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Boc Removal | Acid concentration too low; steric hindrance. | Increase reaction time to 2 hours; use neat TFA (no DCM). |

| Alkylation of Trp/Tyr | High local concentration of | Increase TIPS to 5%; ensure vigorous stirring. |

| Partial Reduction to Met | Presence of reducing impurities or thiols. | Use fresh, high-quality TFA; ensure no DTT/Mercaptoethanol is present. |

| Peptide Insoluble | Aggregation in TFA. | Add 5% Phenol or use HFIP/DCM mixtures (though slower). |

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 Deprotection of Synthetic Peptides with a Low Concentration of HF in Dimethyl Sulfide: Evidence and Application in Peptide Synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

-

Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15600–15608.

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[5][6][7] Technical Bulletin.

-

BenchChem. (2025). Scavengers for Boc Deprotection to Prevent Side Reactions.[8][] Application Note.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Optimizing Cleavage Cocktails for Methionine-Containing Peptides

Technical Support Center | Senior Application Scientist Desk

Introduction: The "Dual Threat" of Methionine

Welcome to the technical support center. If you are working with Methionine (Met) in Fmoc solid-phase peptide synthesis (SPPS), you are likely facing one of two specific mass spectrometry anomalies: a +16 Da shift (Oxidation) or a +56 Da shift (Alkylation/t-Butylation).

Methionine is unique because its thioether side chain is a "nucleophilic magnet." During cleavage, it faces a dual threat:

-

Oxidation: The acidic environment promotes the formation of Methionine Sulfoxide [Met(O)].

-

Alkylation: The thioether competes with scavengers for carbocations (like

) released from protecting groups, leading to irreversible alkylation.

This guide moves beyond standard protocols to provide optimized "cocktails" and rescue strategies for these specific challenges.

Module 1: The Chemistry of Failure (FAQ)

Q: Why does my peptide show a +16 Da mass shift? A: This indicates the formation of Methionine Sulfoxide . During TFA cleavage, trace amounts of reactive oxygen species (ROS) or electrophilic scavengers can oxidize the Met sulfur.

-

Cause: Insufficient reduction potential in the cocktail or presence of oxidants (e.g., dissolved oxygen, old scavengers).

-

Prevention: Use thioether-based scavengers (DMS, Thioanisole) or reducing agents (NH

I, DTT).

Q: Why does my peptide show a +56 Da mass shift?

A: This is S-tert-butylation .

When

-

Cause: Low scavenger concentration or insufficient "soft" nucleophiles (like EDT or DTT).

-

Prevention: High concentrations of EDT (1,2-ethanedithiol) or DTT (Dithiothreitol).

Q: Can I just use more Thioanisole? A: Proceed with caution. While Thioanisole is an excellent scavenger for carbocations (preventing alkylation), it can sometimes promote oxidation if not balanced with a reducing agent. It accelerates the removal of Pbf/Pmc groups but requires a partner like EDT or DMS to keep Met safe.

Module 2: Cocktail Selection Strategy

Do not use a generic "95% TFA" cleavage for Met-containing peptides. Select a cocktail based on your specific sequence difficulty.

Comparative Cocktail Table

| Cocktail Name | Composition (v/v unless noted) | Best Application | Met Protection Level | Odor Profile |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Standard for Met/Cys/Trp peptides. | High (Prevents alkylation well) | High (Stench) |

| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH | The Specialist. Specifically designed for Met.[1] | Maximum (Reduces Met(O) in situ) | High |

| Reagent L | TFA (88%), TIS (2%), Water (5%), DTT (5% w/v) | Odorless Alternative. Good for Bpa peptides. | Moderate to High | Low (Rotten egg smell is reduced) |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | Avoid for Met. | Low (High risk of oxidation) | Low |

The "Gold Standard" Protocol: Reagent H

Use this when Met oxidation is your primary failure mode.

-

Preparation:

-

Dissolve Ammonium Iodide (NH

I) in the water component first, or directly in the TFA with vigorous sonication (it dissolves slowly). -

Add Phenol, Thioanisole, EDT, and DMS.

-

Cool the cocktail to 0°C before adding to the resin (exothermic reaction control).

-

-

Cleavage:

-

Add to resin (10-20 mL per gram of resin).

-

Incubate for 2.5 to 3 hours at Room Temperature. Note: The presence of NH

I and DMS actively reduces any Met(O) that forms back to Met.

-

-

Work-up:

Module 3: Advanced Optimization (The "Secret Sauce")

Strategy A: The "Two-Step" Cleavage (For High Alkylation Risk)

If you have many

-